YM-08

Neuroscience Tauopathy Pharmacokinetics

YM-08 is the preferred research tool for studying acute Hsp70 inhibition and tau proteostasis within the CNS. As a neutral, blood-brain barrier-permeable derivative of MKT-077, it uniquely enables ex vivo brain slice models for tauopathy research. Ideal for short-term in vivo proof-of-concept studies and as a benchmark in medicinal chemistry programs to develop next-gen metabolically stable analogs.

Molecular Formula C19H17N3OS2
Molecular Weight 367.5 g/mol
Cat. No. B10858271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-08
Molecular FormulaC19H17N3OS2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O
InChIInChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17-
InChIKeyUYFLAORTCSDPFM-LJPFBKGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-08: A Blood-Brain Barrier Permeable Hsp70 Inhibitor Scaffold for CNS Tauopathy Research Procurement


YM-08 is a synthetic, neutral rhodacyanine derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077 [1]. It was rationally designed to address the key limitation of its parent compound—namely, the inability to cross the blood-brain barrier (BBB)—by replacing a cationic pyridinium moiety with a neutral pyridine [1]. YM-08 retains allosteric binding to Hsp70, thereby promoting the degradation of phosphorylated tau, a pathological hallmark of Alzheimer's disease and related tauopathies [1]. While it serves as a critical chemical probe for studying tau proteostasis in the central nervous system (CNS), its utility is tempered by susceptibility to CYP3A4-mediated metabolism, a liability that has subsequently driven the development of next-generation analogs [2].

Why Generic Hsp70 Inhibitor Substitution is Inadequate for CNS Tauopathy Studies: The YM-08 Differentiation Case


In the context of neurodegenerative disease research, not all Hsp70 inhibitors are functionally interchangeable. The selection of a chemical probe for CNS applications hinges critically on two factors: blood-brain barrier (BBB) penetrance and target engagement in a relevant disease model. MKT-077, despite its potent in vitro anti-tau activity, fails to enter the brain, rendering it useless for in vivo CNS studies [1]. Conversely, while compounds like VER-155008 demonstrate potent Hsp70 inhibition, their lack of documented BBB permeability and distinct binding mode (ATP-competitive) preclude their use as direct surrogates for studying allosteric Hsp70 modulation in tauopathy . The quantitative evidence presented below demonstrates that YM-08 occupies a unique, albeit imperfect, niche: it is the first-generation rhodacyanine that unlocks CNS access, but its metabolic instability means it cannot be blindly substituted with more stable analogs like JG-23 without altering the experimental kinetics and duration of target engagement [2].

YM-08 Comparative Performance Data: Quantitative Differentiation from MKT-077, YM-01, JG-23, and VER-155008


Quantified Blood-Brain Barrier Penetrance of YM-08 vs. MKT-077 in CD1 Mice

YM-08 is quantitatively differentiated from its parent compound, MKT-077, by its demonstrated ability to cross the blood-brain barrier (BBB). A key structural modification—replacing the cationic pyridinium of MKT-077 with a neutral pyridine—was made to improve calculated logP (clogP) and enhance BBB penetrance [1]. This modification yielded a brain/plasma (B/P) ratio of ~0.25 in CD1 mice, which was maintained for at least 18 hours, while MKT-077 shows negligible brain penetration [1].

Neuroscience Tauopathy Pharmacokinetics Blood-Brain Barrier

Comparative Hsp70 Binding Affinity: YM-08 vs. YM-01 vs. MKT-077

In a competitive binding assay using human Hsc70/HSPA8, YM-08 demonstrated superior binding affinity (IC50 = 0.61 µM) compared to its closely related analog YM-01 (IC50 = 3.2 µM) and the parent compound MKT-077 (IC50 = 6.4 µM) . This indicates that the neutral pyridine substitution not only improved BBB permeability but also enhanced target engagement at the molecular level.

Biochemistry Drug Discovery Hsp70 Binding Affinity

Metabolic Stability Liability of YM-08 vs. Optimized Analog JG-23

YM-08's benzothiazole moiety is vulnerable to metabolism by CYP3A4, which severely limits its in vivo half-life and utility as a chemical probe [1]. In mouse liver microsome assays, YM-08 exhibits a half-life of less than three minutes . Subsequent medicinal chemistry optimization yielded JG-23, a derivative with a 12-fold improvement in metabolic stability, while still retaining the ability to reduce tau levels in cell-based models [1]. This defines YM-08's place as an early-generation scaffold with a known and quantified pharmacokinetic shortcoming.

Pharmacology Drug Metabolism Microsomal Stability Lead Optimization

Tissue-Specific Tau Reduction in Brain Slices: YM-08 vs. MKT-077

While YM-08 is less potent than MKT-077 in reducing total tau and phospho-tau in HeLaC3 cell cultures (% degradation of p-tau/total tau at 24 h: 42/64 for 30 µM YM-08 vs. 88/89 for 30 µM MKT-077) , it exhibits a unique functional advantage in a more disease-relevant model. Specifically, YM-08 selectively reduced pathogenic phospho-tau levels in cultured brain slices, an effect not observed with MKT-077 [1]. This suggests that the ability to access the complex tissue environment of the CNS compensates for its reduced potency in simplified cell culture systems.

Neuroscience Tauopathy Ex Vivo Model Phospho-Tau

Reduced Kidney Accumulation of YM-08 Compared to MKT-077

A key toxicity liability of MKT-077 in clinical trials was nephrotoxicity, which was linked to its accumulation in the kidney . In vivo studies with YM-08 showed that it is not retained in the kidney, leading to the hypothesis that it would not possess the same nephrotoxic profile as MKT-077 . This is a critical differentiator for any compound intended for chronic dosing in preclinical disease models.

Pharmacokinetics Toxicology Drug Safety Biodistribution

Off-Target SIRT2 Inhibition by YM-08

In addition to its primary activity against Hsp70, YM-08 has been reported as an inhibitor of the NAD-dependent deacetylase SIRT2, with an IC50 of 19.9 µM . While this is a significantly higher IC50 than its binding affinity for Hsp70 (0.61 µM), the potential for off-target SIRT2 inhibition must be considered when interpreting results from cellular and in vivo studies, particularly at higher concentrations. This polypharmacology is not a documented feature of MKT-077 or YM-01.

Enzymology Sirtuin Selectivity Off-Target Effects

YM-08: Optimal Scientific Applications Based on Validated Evidence


Ex Vivo Target Engagement Studies in CNS Tissue

The most scientifically sound application of YM-08 is in acute ex vivo brain slice models of tauopathy. Unlike MKT-077, which cannot access the tissue, YM-08 demonstrates a selective reduction of pathogenic phospho-tau in cultured brain slices [1]. This makes YM-08 the preferred probe for studying the acute effects of Hsp70 inhibition on tau proteostasis within a preserved, complex CNS microenvironment, circumventing the need for systemic delivery.

Acute Pharmacodynamic Studies in Rodent CNS Models

For short-term in vivo studies (less than a few hours) aimed at establishing proof-of-concept for CNS target engagement, YM-08 is a viable and differentiated tool. Its quantified brain penetration (B/P ratio ~0.25) and reduced kidney accumulation compared to MKT-077 are key advantages. However, researchers must account for its rapid metabolic clearance (t1/2 < 3 min in microsomes) [2] and design dosing and sampling schedules accordingly to capture the transient pharmacodynamic window.

A Comparative Control for Next-Generation CNS-Penetrant Hsp70 Inhibitors

In medicinal chemistry programs aimed at developing improved CNS Hsp70 inhibitors, YM-08 serves as an essential benchmark. It represents the 'first-generation' scaffold that achieved CNS penetration but failed on metabolic stability. New analogs, such as JG-23 [2], can be directly compared to YM-08 in side-by-side assays to quantify improvements in microsomal stability, pharmacokinetic profile, and sustained in vivo tau reduction, thereby demonstrating a clear advancement over this foundational molecule.

Investigating the Role of SIRT2 in Tau Biology

Given YM-08's dual activity as an Hsp70 binder (IC50 0.61 µM) and a SIRT2 inhibitor (IC50 19.9 µM) , it can be strategically employed as a chemical probe to dissect the intersection of these two pathways in tau regulation. By using YM-08 in combination with more selective Hsp70 (e.g., VER-155008) or SIRT2 inhibitors, researchers can parse the relative contribution of each target to observed effects on tau phosphorylation and aggregation. This polypharmacology, while a selectivity caveat, can be leveraged for nuanced pathway interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.